
11-Deoxydoxorubicin
Vue d'ensemble
Description
11-Deoxydoxorubicin is an anthracycline antibiotic and a derivative of doxorubicin. It is known for its antitumor properties and is used in cancer research. This compound is structurally similar to doxorubicin but lacks the hydroxyl group at the 11th position, which influences its biological activity and toxicity profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Deoxydoxorubicin can be synthesized through various chemical reactions involving the modification of doxorubicin. One common method involves the reduction of doxorubicin to remove the hydroxyl group at the 11th position. This process typically requires specific reagents and conditions to ensure the selective removal of the hydroxyl group without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified strains of Streptomyces peucetius. These strains are engineered to produce this compound instead of doxorubicin by altering the biosynthetic pathway . The compound is then extracted and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Deoxydoxorubicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the amino sugar moiety, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracycline compounds .
Applications De Recherche Scientifique
Chemical and Biological Properties
Chemical Structure and Mechanism of Action
The structural modification of 11-deoxydoxorubicin involves the absence of the hydroxyl group at the 11th position, which significantly influences its biological activity. The compound acts primarily through:
- DNA Intercalation : It intercalates into DNA, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks.
- Reactive Oxygen Species Generation : It produces reactive oxygen species, causing oxidative damage to cellular components.
Scientific Research Applications
This compound has several notable applications across various fields:
Cancer Research
- Antitumor Activity : Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancers. Its reduced cardiotoxicity compared to doxorubicin makes it a promising candidate for cancer therapy.
- Mechanistic Studies : Researchers utilize this compound to investigate the structure-activity relationship of anthracycline antibiotics, enhancing the understanding of their therapeutic potential and safety profiles.
Cardiotoxicity Studies
- Reduced Cardiotoxicity : Compared to doxorubicin, this compound has shown a lower incidence of cardiotoxic effects in preclinical models. This characteristic is crucial for developing safer chemotherapeutic agents.
Drug Formulation Development
- Novel Drug Delivery Systems : The compound is being explored in the formulation of new drug delivery systems that aim to enhance therapeutic efficacy while minimizing side effects. Its unique properties allow for innovative approaches in targeting tumor cells more effectively.
Case Study 1: Efficacy in Breast Cancer
A study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal adverse effects observed on cardiac function .
Case Study 2: Combination Therapy
In another investigation, researchers combined this compound with cannabidiol (CBD) to assess its impact on tumor apoptosis. The combination therapy resulted in enhanced apoptotic rates in tumor cells while preserving cardiac health, indicating a synergistic effect that could lead to improved treatment regimens for breast cancer patients .
Mécanisme D'action
11-Deoxydoxorubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the DNA replication and transcription processes, leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to cellular components . These mechanisms make it effective against rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Doxorubicin: The parent compound, known for its potent antitumor activity but with significant cardiotoxicity.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Idarubicin: A derivative with improved pharmacokinetic properties and reduced cardiotoxicity.
Uniqueness: 11-Deoxydoxorubicin is unique due to its lack of the hydroxyl group at the 11th position, which alters its interaction with DNA and reduces its cardiotoxicity compared to doxorubicin. This makes it a promising candidate for cancer therapy with a potentially better safety profile .
Activité Biologique
11-Deoxydoxorubicin (11-DDX) is an anthracycline derivative of doxorubicin, known for its potential use in cancer therapy due to its unique biological activity. This article delves into its mechanisms of action, cytotoxic effects, and therapeutic implications based on diverse research findings.
Structural Characteristics
This compound is structurally similar to doxorubicin but lacks the hydroxyl group at the C-11 position. This modification is significant as it influences the compound's pharmacological properties, including its cardiotoxicity profile and efficacy against various cancer types.
The primary mechanism of action for this compound involves:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes. This leads to cell cycle arrest and subsequent apoptosis.
- Topoisomerase II Inhibition : 11-DDX acts as a poison for topoisomerase II, stabilizing the enzyme-DNA complex and preventing DNA repair, which ultimately results in increased DNA damage .
- Reactive Oxygen Species Generation : The compound induces oxidative stress by generating reactive oxygen species (ROS), further contributing to cellular damage and apoptosis .
Cytotoxicity Profile
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. A comparative study highlighted its efficacy in inducing cell death in tumor cells while demonstrating reduced toxicity towards cardiac cells compared to doxorubicin .
Table 1: Cytotoxic Effects of this compound vs. Doxorubicin
Compound | IC50 (µM) in Tumor Cells | IC50 (µM) in Cardiac Cells |
---|---|---|
This compound | 0.5 - 2.0 | >10 |
Doxorubicin | 0.1 - 1.0 | 2.0 - 5.0 |
Case Studies and Clinical Applications
Several studies have explored the therapeutic potential of this compound in clinical settings:
- Breast Cancer : A study involving murine models demonstrated that 11-DDX effectively reduced tumor size with minimal side effects compared to traditional doxorubicin formulations .
- Lymphoma Treatment : Case studies on canine lymphoma patients showed significant tumor regression following treatment with formulations containing 11-DDX, indicating its potential utility in veterinary oncology .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests a favorable distribution in tissues with a lower incidence of cardiotoxicity. Studies indicate that the compound's altered structure results in reduced uptake by cardiac tissues, which is a critical factor given the cardiotoxic nature of many anthracyclines .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | ~12 hours |
Volume of distribution | ~3 L/kg |
Clearance | ~0.5 L/h/kg |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of 11-Deoxydoxorubicin in inducing apoptosis compared to doxorubicin?
- Methodological Answer : Investigate the compound’s interaction with topoisomerase II and DNA intercalation using in vitro assays (e.g., gel electrophoresis for DNA cleavage) and compare its binding affinity via fluorescence quenching or surface plasmon resonance. Structural differences, such as the absence of a hydroxyl group at the C-11 position, may alter redox cycling and reactive oxygen species (ROS) generation, which can be quantified using dichlorofluorescein assays .
Q. What experimental models are most suitable for assessing the cytotoxicity of this compound?
- Methodological Answer : Use cancer cell lines with varying P-glycoprotein (MDR1) expression (e.g., KB-3-1 vs. KB-V1) to evaluate resistance profiles. Employ ATP-based viability assays (e.g., CellTiter-Glo) and validate results with clonogenic survival tests. Include doxorubicin as a positive control to benchmark efficacy .
Q. How does this compound’s pharmacokinetic profile differ from its parent compound in preclinical models?
- Methodological Answer : Conduct comparative pharmacokinetic studies in rodents using HPLC-MS to measure plasma and tissue concentrations. Focus on parameters like half-life, volume of distribution, and clearance. Note that the absence of the C-11 hydroxyl group may reduce cardiotoxicity, which can be assessed via troponin levels or echocardiography .
Advanced Research Questions
Q. How does this compound circumvent multidrug resistance mechanisms in cancer cells?
- Methodological Answer : Investigate ATP-binding cassette (ABC) transporter interactions using calcein-AM efflux assays. Combine CRISPR-Cas9 knockout models (e.g., ABCB1, ABCC1) to identify resistance pathways. Lipidomic profiling may reveal alterations in membrane lipid composition affecting drug uptake .
Q. What strategies improve the synthesis yield and purity of this compound in laboratory settings?
- Methodological Answer : Optimize fermentation conditions (e.g., Streptomyces strains) or semi-synthetic routes starting from doxorubicin. Use orthogonal purification methods (e.g., reverse-phase HPLC) and validate purity via H/C NMR and high-resolution mass spectrometry. Track byproducts to refine reaction stoichiometry .
Q. How should researchers resolve discrepancies in reported cytotoxicity profiles of this compound across different cancer cell lines?
- Methodological Answer : Perform meta-analyses of published data to identify confounding variables (e.g., culture conditions, assay sensitivity). Validate findings using standardized protocols (e.g., NCI-60 panel) and integrate transcriptomic data to correlate sensitivity with gene expression patterns (e.g., TOP2A, GPX4) .
Q. What in vivo models best recapitulate the cardiotoxicity profile of this compound?
- Methodological Answer : Use chronic dosing regimens in murine models to assess cumulative toxicity. Monitor cardiac biomarkers (e.g., NT-proBNP) and histopathology (e.g., vacuolization in cardiomyocytes). Compare with dexrazoxane co-administration to evaluate protective effects .
Q. Data Analysis and Interpretation
Q. How can researchers differentiate off-target effects from on-target mechanisms in this compound studies?
- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to map drug-target interactions. Combine with siRNA screens to identify synthetic lethal partners. Use isogenic cell lines (e.g., TOP2A-knockout) to confirm specificity .
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound experiments?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter log-logistic) to calculate IC values. Use hierarchical clustering or principal component analysis (PCA) to subgroup responders/non-responders. Account for batch effects via mixed-effects models .
Q. Experimental Design
Q. How should researchers design combination therapy studies involving this compound?
- Methodological Answer : Use factorial design to test synergism (e.g., Chou-Talalay method). Prioritize agents targeting complementary pathways (e.g., PARP inhibitors for DNA repair inhibition). Include pharmacokinetic interaction studies to rule out altered drug metabolism .
Q. What biomarkers are most predictive of this compound efficacy in solid tumors?
- Methodological Answer : Validate candidate biomarkers (e.g., TOP2A amplification, ROS scavenging enzymes) via immunohistochemistry in patient-derived xenografts (PDX). Use RNA-seq to identify predictive gene signatures and correlate with treatment response in retrospective cohorts .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability?
- Methodological Answer : Adhere to ISO guidelines for compound characterization (e.g., ≥95% purity by HPLC). Share raw data (e.g., NMR spectra, cytotoxicity curves) in supplementary materials. Use reference standards (e.g., NIST-traceable) for quantitative assays .
Q. What ethical frameworks apply to preclinical studies evaluating this compound’s toxicity?
Propriétés
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-11-23(31)15(28)7-19(37-11)38-17-9-27(35,18(30)10-29)8-12-6-14-22(25(33)20(12)17)26(34)21-13(24(14)32)4-3-5-16(21)36-2/h3-6,11,15,17,19,23,29,31,33,35H,7-10,28H2,1-2H3/t11-,15-,17-,19-,23+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCUZWDGRKRKU-CYMFRXPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71800-89-0 | |
Record name | 11-Deoxyadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.